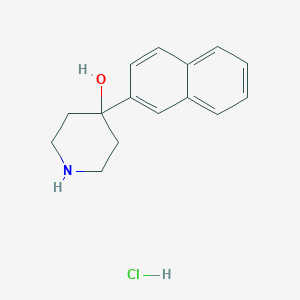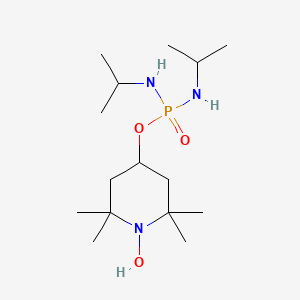
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a piperidine ring, a phosphoryl group, and an amine group, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate phosphorylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method enhances the reaction rate and yield by improving mass transfer and reaction kinetics. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can further optimize the process, resulting in high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound shares a similar piperidine structure but differs in its functional groups and overall reactivity.
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)acetamide: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52886-26-7 |
|---|---|
Molecular Formula |
C15H34N3O3P |
Molecular Weight |
335.42 g/mol |
IUPAC Name |
N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C15H34N3O3P/c1-11(2)16-22(20,17-12(3)4)21-13-9-14(5,6)18(19)15(7,8)10-13/h11-13,19H,9-10H2,1-8H3,(H2,16,17,20) |
InChI Key |
LVJFMXIOQIUSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


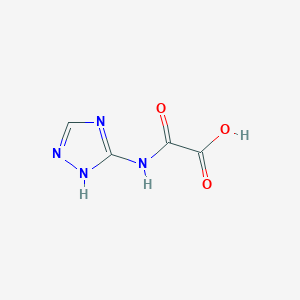
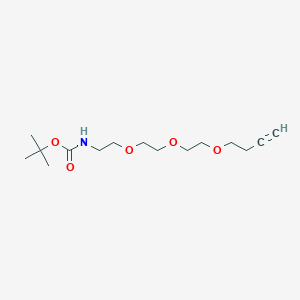
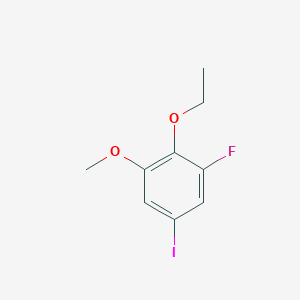
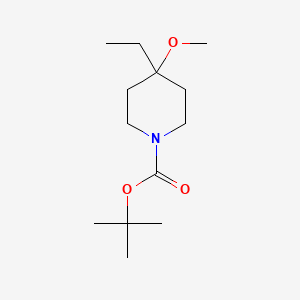
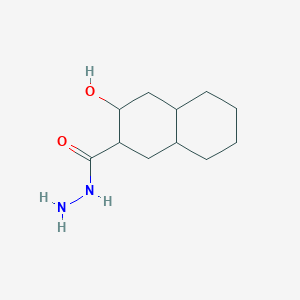

![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)
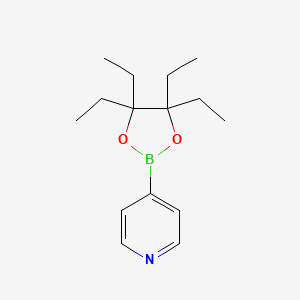
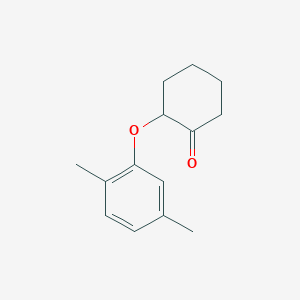
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
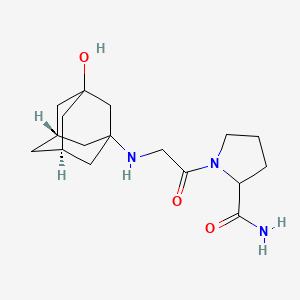
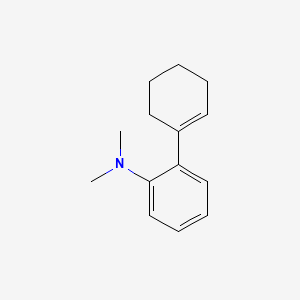
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
